Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate
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Overview
Description
Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate is an organic compound with the molecular formula C6H13O6P. It is known for its role as an intermediate in various chemical reactions and its applications in scientific research. The compound is characterized by its clear, colorless liquid form and its significant reactivity due to the presence of both methoxy and phosphoryl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with methyl glyoxylate under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the desired product. The reaction is carried out at a moderate temperature, usually around 50-70°C, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of methyl 2-dimethoxyphosphoryl-2-methoxy-acetate involves large-scale reactors and continuous flow processes. The raw materials, dimethyl phosphite and methyl glyoxylate, are fed into the reactor, where they undergo the catalytic reaction. The product is then separated and purified using advanced techniques such as fractional distillation and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: The methoxy groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-dimethoxyphosphoryl-2-methoxy-acetate involves its reactivity with various biological and chemical entities. The phosphoryl group can interact with enzymes and proteins, influencing their activity and function. The compound can also participate in phosphorylation reactions, which are crucial in many biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(dimethoxyphosphoryl)acetate: Similar in structure but lacks the additional methoxy group.
Ethyl 2-(dimethoxyphosphoryl)acetate: Similar but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate is unique due to its dual methoxy and phosphoryl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl 2-dimethoxyphosphoryl-2-methoxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O6P/c1-9-5(7)6(10-2)13(8,11-3)12-4/h6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAWSODDZBHNJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC)P(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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